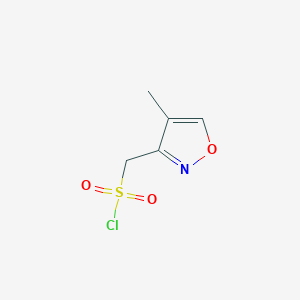

(S)-Quinuclidine-2-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

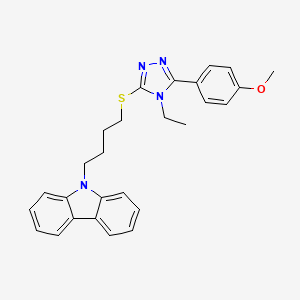

Quinuclidine is a nitrogenous heterocyclic compound. It is a strong base, with pKa of the conjugate acid 11.0. This is due to the nitrogen atom’s inductive effect and the ability of the nitrogen’s lone pair to delocalize into the carbocyclic ring, thus achieving aromaticity. Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). The term “hydrochloride” means it’s a salt resulting from the reaction of hydrochloric acid with an organic base .

Chemical Reactions Analysis

Acid halides, like “(S)-Quinuclidine-2-carboxylic acid hydrochloride”, are among the most reactive of carboxylic acid derivatives and can be converted into many other kinds of compounds by nucleophilic acyl substitution mechanisms .科学的研究の応用

Synthesis and Structural Analysis

Synthesis Techniques : (R)-quinuclidine-2-carboxylic acid, a related compound, has been synthesized through a 7-step process from d-mannitol-derived piperidine (Etayo et al., 2008). This synthesis route illustrates a method that could potentially be adapted for (S)-quinuclidine-2-carboxylic acid hydrochloride.

Crystal Structure Analysis : The molecular and crystal structure of quinuclidine betaine hydrochloride, a structurally similar compound, has been characterized using X-ray diffraction, FTIR, NMR spectroscopy, and DFT calculations (Dega-Szafran et al., 2009). This type of analysis could be relevant for understanding the physical and chemical properties of this compound.

Chemical Properties and Interactions

Chemical Derivatives and Potential Applications : Research has focused on the synthesis of derivatives of quinuclidine, such as di(2-thienyl)(3-quinuclidyl)carbinol hydrochloride, which exhibits antisecretory and antiulcerous activity (Koikov et al., 1998). This suggests potential pharmaceutical applications for quinuclidine derivatives, including this compound.

Pharmacophore Research : this compound could potentially serve as a pharmacophore, a part of a molecular structure that is responsible for a particular biological or pharmacological interaction. Studies on related compounds have shown that quinuclidine derivatives can act as muscarinic ligands (Snow et al., 1991).

Potential Therapeutic Applications

- Antiarrhythmic Properties : A derivative of quinuclidine-3-carboxylic acid hydrochloride, structurally similar to this compound, showed potent antiarrhythmic activity in animal models (Oppenheimer et al., 1980). This indicates potential therapeutic applications in cardiac arrhythmias.

Enzymatic Processes and Stereochemistry

- Enzymatic Resolution and Chiral Applications : A study on the enantioselective hydrolysis of quinuclidinium derivatives using Aspergillus melleus protease illustrates the importance of stereochemistry and enzymatic processes in the manipulation of quinuclidine derivatives (Nomoto et al., 2003). This research could be relevant for producing enantiomerically pure forms of this compound.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-1-azabicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c10-8(11)7-5-6-1-3-9(7)4-2-6;/h6-7H,1-5H2,(H,10,11);1H/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIJZJVAIURHGA-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1CC2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1C[C@H]2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(morpholine-4-sulfonyl)-1,4'-bipiperidine](/img/structure/B2841957.png)

![3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile](/img/structure/B2841964.png)

![4-(4-methylphenyl)-3-[[4-(trifluoromethoxy)phenoxy]methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2841965.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide](/img/structure/B2841976.png)

![4-[(E)-2-[3-[3-(2-Oxoazetidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl]ethenyl]-N-propan-2-ylbenzenesulfonamide](/img/structure/B2841977.png)